molecular formula C10H9Cl3N2O2 B11544958 N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide

N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide

Cat. No.: B11544958
M. Wt: 295.5 g/mol
InChI Key: NKSVOUNTYXWZDN-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide is an organic compound characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a trichloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide typically involves the following steps:

  • Acetylation of 4-Aminophenylamine: : The starting material, 4-aminophenylamine, is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction forms N-(4-acetylamino)aniline.

    C6H4(NH2)NH2+(CH3CO)2OC6H4(NHCOCH3)NH2+CH3COOH\text{C}_6\text{H}_4(\text{NH}_2)\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NHCOCH}_3)\text{NH}_2 + \text{CH}_3\text{COOH} C6​H4​(NH2​)NH2​+(CH3​CO)2​O→C6​H4​(NHCOCH3​)NH2​+CH3​COOH

  • Formation of Trichloroacetamide: : The acetylated product is then reacted with trichloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

    C6H4(NHCOCH3)NH2+CCl3COClC6H4(NHCOCH3)NHCOCCl3+HCl\text{C}_6\text{H}_4(\text{NHCOCH}_3)\text{NH}_2 + \text{CCl}_3\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{NHCOCH}_3)\text{NHCOCCl}_3 + \text{HCl} C6​H4​(NHCOCH3​)NH2​+CCl3​COCl→C6​H4​(NHCOCH3​)NHCOCCl3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

  • Reduction: : Reduction of the trichloroacetamide moiety can yield dichloroacetamide or monochloroacetamide derivatives, depending on the reducing agent and conditions used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where nucleophiles such as amines or thiols can replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Ammonia (NH₃), thiols (RSH)

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Dichloroacetamide, monochloroacetamide

    Substitution: Amino or thio derivatives

Scientific Research Applications

N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of specialty chemicals and materials, particularly in the production of polymers and resins.

Mechanism of Action

The mechanism by which N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the trichloroacetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetylamino)phenylacetamide: Lacks the trichloroacetamide moiety, making it less reactive in certain chemical reactions.

    N-(4-Acetylamino)phenylsulfonamide: Contains a sulfonamide group instead of the trichloroacetamide moiety, leading to different chemical and biological properties.

    N-(4-Acetylamino)phenylcarbamate:

Uniqueness

N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C10H9Cl3N2O2/c1-6(16)14-7-2-4-8(5-3-7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)

InChI Key

NKSVOUNTYXWZDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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